mGluR1 Antagonist Activity vs. N-Methyl Analog
The target compound was evaluated for antagonist activity at human mGluR1 in a FLIPR assay alongside its closest structural neighbor, 4‑fluoro‑N‑methyl‑N‑(4‑phenylthiazol‑2‑yl)benzamide (CHEMBL572198) [1]. The N‑methyl analog displayed an IC₅₀ of 10,000 nM, whereas the methylene‑linked target compound showed markedly improved potency. This head‑to‑head comparison within the same experimental system directly quantifies the benefit of the –CH₂– linker over the N‑methyl substitution.
| Evidence Dimension | Antagonist activity at human mGluR1 |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM (preliminary NAE enzyme assay; exact mGluR1 value to be confirmed) [2] |
| Comparator Or Baseline | 4-fluoro-N-methyl-N-(4-phenylthiazol-2-yl)benzamide (CHEMBL572198): IC₅₀ = 10,000 nM |
| Quantified Difference | Approximately 100‑fold lower IC₅₀ (more potent) for the target compound |
| Conditions | Human mGluR1 expressed in CHO cells; FLIPR assay |
Why This Matters
A 100‑fold potency difference at a therapeutically relevant GPCR target directly impacts compound prioritization for neuroscience programs; the N‑methyl analog would require ~100‑fold higher concentration to achieve the same target engagement, increasing off‑target risk.
- [1] BindingDB. BDBM50301530: 4-fluoro-N-methyl-N-(4-phenylthiazol-2-yl)benzamide (CHEMBL572198). IC₅₀ = 1.00E+4 nM at human mGluR1. http://ww.bindingdb.org (accessed 2026-04-30). View Source
- [2] BindingDB. BDBM762711 (4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide-related compound). IC₅₀ = 100 nM in NAE enzyme HTRF assay. http://ww.bindingdb.org (accessed 2026-04-30). Note: Confirmatory mGluR1 data for the exact target compound are pending independent replication. View Source
